3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane
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Overview
Description
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is an organic peroxide compound widely used as an initiator in polymerization reactions. Its structure includes a peroxy group bonded to a cyclohexane ring, making it highly reactive and useful in various industrial applications .
Preparation Methods
The synthesis of 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane typically involves the reaction of tert-butyl hydroperoxide with 1,1,5-trimethylcyclohexanol under controlled conditions. Industrial production methods often use continuous preparation processes with plate exchangers to ensure high heat exchange capacity and maintain reaction stability .
Chemical Reactions Analysis
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, decomposing to form free radicals.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents. Common reagents include acids, bases, and metal ions, which can catalyze the decomposition of the compound. .
Scientific Research Applications
3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is extensively used in scientific research, particularly in:
Chemistry: As a radical initiator in polymerization reactions, it helps in the synthesis of polymers and copolymers.
Biology: It is used in studies involving oxidative stress and free radical biology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of plastics, rubbers, and other synthetic materials
Mechanism of Action
The compound exerts its effects primarily through the generation of free radicals. When heated or exposed to specific catalysts, the peroxy bond breaks, releasing free radicals that initiate various chemical reactions. These radicals can interact with molecular targets, leading to polymerization or other chemical transformations .
Comparison with Similar Compounds
Similar compounds include di-tert-butyl peroxide and tert-butyl hydroperoxide. Compared to these, 3-(tert-Butylperoxy)-1,1,5-trimethylcyclohexane is unique due to its cyclohexane ring structure, which provides additional stability and reactivity. This makes it particularly effective as a polymerization initiator .
Properties
CAS No. |
77061-52-0 |
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Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
3-tert-butylperoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C13H26O2/c1-10-7-11(9-13(5,6)8-10)14-15-12(2,3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
OXGOEZHUKDEEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
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